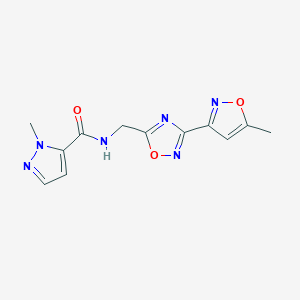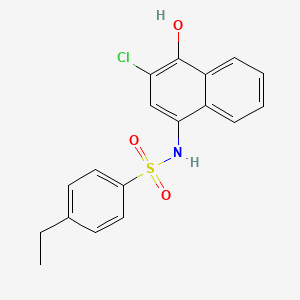![molecular formula C22H21N3O6 B2983742 N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide CAS No. 1251574-74-9](/img/structure/B2983742.png)
N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H21N3O6 and its molecular weight is 423.425. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-Dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Radioligand Development for PET Imaging
Research involving compounds with structural similarities, particularly in the context of developing selective radioligands, has been significant. For instance, a study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the role of such compounds in advancing neuroimaging and understanding neuroinflammatory processes (Dollé et al., 2008).
Structural Analysis and Synthetic Chemistry
The formation and X-ray structure determination of heterocyclic derivatives, as discussed in the synthesis and characterization of various pyrimidinone and oxazinone derivatives, underscore the importance of these compounds in exploring the structural basis of chemical reactivity and interactions. This type of research facilitates the development of novel synthetic pathways and the creation of compounds with potential therapeutic applications (Banfield et al., 1987).
Antimicrobial and Antifungal Activities
The exploration of novel heterocyclic compounds for their antimicrobial and antifungal activities is a vital area of research. Studies, such as the one on the synthesis, characterization, and antimicrobial activity of novel heterocyclic compounds, provide a foundation for developing new therapeutic agents against various bacterial and fungal infections (Nunna et al., 2014).
Anticancer Research
The design, synthesis, and evaluation of certain compounds for in vitro cytotoxic activity represent a critical approach to discovering new anticancer agents. Research in this domain assesses the potential of novel compounds to inhibit cancer cell growth, offering pathways to more effective and targeted cancer treatments (Al-Sanea et al., 2020).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2,5-dioxo-4-phenyl-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O6/c1-29-14-8-9-15(17(10-14)30-2)23-18(26)11-25-16-12-31-21(27)19(16)20(24-22(25)28)13-6-4-3-5-7-13/h3-10,20H,11-12H2,1-2H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRGGHKRBLTVFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC=CC=C4)C(=O)OC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

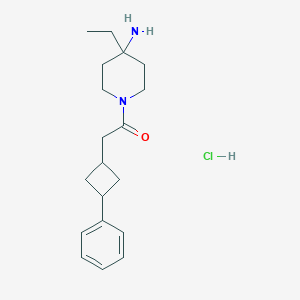
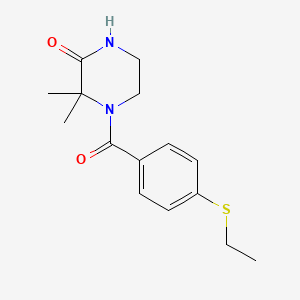
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2983665.png)
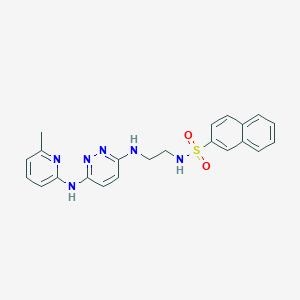
![2,4-Dimethyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2983668.png)
![2-Chloro-1-[4-[(5-methyl-1,2-oxazol-3-yl)methylidene]piperidin-1-yl]ethanone](/img/structure/B2983669.png)
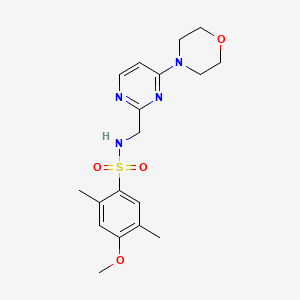
![3-Chloro-2-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2983672.png)


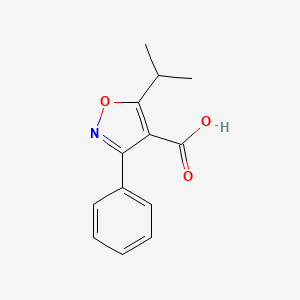
![N1,N1-dimethyl-N2-(4-methylbenzo[d]thiazol-2-yl)ethane-1,2-diamine hydrochloride](/img/structure/B2983679.png)
